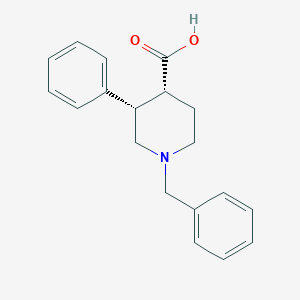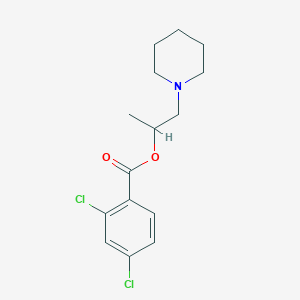
2-(Diethylamino)ethyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-bromobenzoate, also known as DEET, is a chemical compound that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-bromobenzoate is widely used as an insect repellent, but it also has other scientific research applications. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have antimicrobial properties and has been used to inhibit the growth of bacteria and fungi. 2-(Diethylamino)ethyl 2-bromobenzoate has also been studied for its potential use as a drug delivery system. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to enhance the transdermal delivery of drugs, which could be useful in the development of new drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2-bromobenzoate as an insect repellent is not fully understood. It is believed that 2-(Diethylamino)ethyl 2-bromobenzoate works by interfering with the insect's ability to detect human odors. 2-(Diethylamino)ethyl 2-bromobenzoate may also interfere with the insect's ability to detect carbon dioxide, which is a key component of human breath. 2-(Diethylamino)ethyl 2-bromobenzoate may also act as an irritant to insects, causing them to avoid contact with the treated surface.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. 2-(Diethylamino)ethyl 2-bromobenzoate has also been shown to affect the activity of ion channels in nerve cells. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a low level of toxicity in humans, but it can cause skin irritation and other adverse effects in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)ethyl 2-bromobenzoate has a number of advantages for use in lab experiments. 2-(Diethylamino)ethyl 2-bromobenzoate is readily available and relatively inexpensive. 2-(Diethylamino)ethyl 2-bromobenzoate is also stable under a wide range of conditions, making it easy to store and transport. However, 2-(Diethylamino)ethyl 2-bromobenzoate can be toxic to some laboratory animals, and care should be taken when handling 2-(Diethylamino)ethyl 2-bromobenzoate in the laboratory.
Direcciones Futuras
There are a number of future directions for research on 2-(Diethylamino)ethyl 2-bromobenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than 2-(Diethylamino)ethyl 2-bromobenzoate. Another area of research is the development of new drug delivery systems that use 2-(Diethylamino)ethyl 2-bromobenzoate as a transdermal enhancer. Finally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)ethyl 2-bromobenzoate, particularly in humans.
Métodos De Síntesis
The synthesis of 2-(Diethylamino)ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Propiedades
Nombre del producto |
2-(Diethylamino)ethyl 2-bromobenzoate |
|---|---|
Fórmula molecular |
C13H18BrNO2 |
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
WPZPFFHVCJCRKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)





![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)